Product packaging for Bromo(pyridin-2-yl)acetic acid(Cat. No.:CAS No. 52800-40-5)

Bromo(pyridin-2-yl)acetic acid

Cat. No.: B1629109
CAS No.: 52800-40-5
M. Wt: 216.03 g/mol
InChI Key: OCJKXTKMAMFNJF-UHFFFAOYSA-N
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Description

Structural Context and Significance of the Pyridylacetic Acid Scaffold

The pyridylacetic acid scaffold is a privileged structure in chemical research, primarily due to the combination of a basic pyridine (B92270) ring and an acidic carboxylic acid group. acs.org The pyridine ring, an isostere of benzene, is a common feature in a vast number of pharmaceuticals and agrochemicals, imparting specific physicochemical properties such as polarity, basicity, and the ability to form hydrogen bonds. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions.

The acetic acid side chain provides a reactive handle for a variety of chemical transformations. It can be readily converted into esters, amides, and other functional groups, allowing for the construction of larger and more diverse molecular architectures. The presence of both the pyridine and acetic acid functionalities in one molecule creates a scaffold with tunable properties, making it a valuable component in drug design and the development of functional materials.

Historical Overview of Synthetic Approaches to Halogenated Pyridylacetic Acids

The synthesis of halogenated pyridines has historically presented challenges due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic substitution compared to benzene. nih.gov Early methods for the halogenation of pyridines often required harsh reaction conditions. nih.gov The direct bromination of pyridine, for instance, typically requires high temperatures and the use of oleum.

The introduction of an acetic acid moiety to a pre-halogenated pyridine ring or the halogenation of a pyridylacetic acid precursor have been the two main strategies. The former approach has benefited from the development of a wide array of cross-coupling reactions. The latter approach has seen the evolution from direct halogenation methods, often suffering from a lack of regioselectivity, to more sophisticated and selective modern techniques. For example, the use of N-oxides to activate the pyridine ring towards electrophilic attack at the 4-position, followed by a deoxygenation step, has been a significant advancement. researchgate.net More recent developments include the use of specifically designed phosphine (B1218219) reagents to achieve site-selective halogenation of pyridines under milder conditions. nih.gov

Scope and Academic Relevance of Bromo(pyridin-2-yl)acetic Acid in Organic Chemistry

This compound and its isomers are highly relevant in modern organic chemistry, primarily serving as versatile intermediates in the synthesis of a wide range of heterocyclic compounds. The bromine atom acts as a key functional group for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of elaborate molecular frameworks.

The academic interest in these compounds is demonstrated by their frequent appearance in the synthesis of biologically active molecules and functional materials. For instance, derivatives of this compound have been utilized as key intermediates in the synthesis of pharmaceutical agents. The ability to precisely install a bromine atom at different positions on the pyridine ring provides access to a diverse set of isomers, each with potentially unique reactivity and applications. Recent synthetic innovations, such as three-component reactions for the efficient construction of pyridylacetic acid derivatives, further underscore the ongoing academic and industrial interest in this class of compounds. acs.orgacs.orgnih.govresearchgate.netchemrxiv.org

Physicochemical Properties of this compound Isomers

The physicochemical properties of this compound can vary depending on the position of the bromine atom on the pyridine ring. Below is a table summarizing some of the key properties for different isomers based on available data.

Property5-Bromo(pyridin-2-yl)acetic acid6-Bromo(pyridin-2-yl)acetic acid
CAS Number 192642-85-6 acs.org1093879-46-9 acs.org
Molecular Formula C₇H₆BrNO₂ acs.orgC₇H₆BrNO₂ acs.org
Molecular Weight 216.03 g/mol acs.org216.03 g/mol acs.org
Physical Form Powder acs.orgSolid
Melting Point 125-130 °C acs.orgNot available
SMILES OC(=O)Cc1ccc(Br)cn1 acs.orgO=C(O)CC1=NC(Br)=CC=C1 acs.org
InChI Key ATKULCGQSLCGEK-UHFFFAOYSA-NNot available

Chemical Synthesis of this compound Isomers

The synthesis of different isomers of this compound can be achieved through various synthetic routes, often involving the corresponding ester derivatives as key intermediates.

Synthesis of Ethyl 2-(3-bromopyridin-2-yl)acetate: One reported method involves the use of ethyl 2-(3-bromopyridin-2-yl)acetate as a precursor. This intermediate can be engaged in reactions such as a cyanation using zinc cyanide and a palladium catalyst to replace the bromine atom. mountainscholar.org

Synthesis of Methyl 2-(4-bromopyridin-2-yl)acetate: A common strategy for synthesizing the 4-bromo isomer involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine. For example, reacting 2,4-dibromopyridine (B189624) with methyl glycolate (B3277807) in the presence of a base like potassium carbonate can yield methyl 2-(4-bromopyridin-2-yl)acetate. vulcanchem.com Hydrolysis of the ester then affords the desired carboxylic acid. vulcanchem.com

Synthesis of 2-(5-bromo-pyridin-2-yl)acetic acid: This isomer is a key intermediate in the synthesis of the pharmaceutical agent Tirbanibulin. One synthetic approach starts with the reaction of 2-(5-bromo-pyridin-2-yl)malonic acid diethyl ester, which is subsequently hydrolyzed and decarboxylated to yield 2-(5-bromo-pyridin-2-yl)acetic acid. nih.gov

Synthesis of 2-(6-bromopyridin-2-yl)acetic acid: The synthesis of the 6-bromo isomer can be approached from 2,6-dibromopyridine (B144722). A monolithiation followed by reaction with a suitable electrophile can introduce the acetic acid moiety or a precursor. For instance, reaction of 2,6-dibromopyridine with n-butyllithium followed by quenching with a protected acetaldehyde (B116499) equivalent and subsequent oxidation can lead to the desired product.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the two key functional groups: the carboxylic acid and the bromo-substituted pyridine ring.

Reactions of the Carboxylic Acid Group: The carboxylic acid can undergo standard transformations such as esterification and amidation. For example, 2-(5-bromo-pyridin-2-yl)acetic acid can be reacted with benzylamine (B48309) in the presence of a coupling agent like propylphosphonic anhydride (B1165640) (T3P®) to form the corresponding amide. nih.gov

Reactions of the Bromo-Pyridine Ring: The bromine atom serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. For instance, Suzuki coupling with various boronic acids can be employed to introduce new aryl or heteroaryl substituents. researchgate.net

The primary application of this compound in the chemical literature is as a building block for the synthesis of more complex molecules with potential biological activity. The combination of the pyridine ring, a common motif in pharmaceuticals, and the versatile reactivity of the bromo and carboxylic acid groups makes it a valuable starting material for drug discovery and development programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO2 B1629109 Bromo(pyridin-2-yl)acetic acid CAS No. 52800-40-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52800-40-5

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

2-bromo-2-pyridin-2-ylacetic acid

InChI

InChI=1S/C7H6BrNO2/c8-6(7(10)11)5-3-1-2-4-9-5/h1-4,6H,(H,10,11)

InChI Key

OCJKXTKMAMFNJF-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(C(=O)O)Br

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)O)Br

Origin of Product

United States

Synthetic Methodologies for Bromo Pyridin 2 Yl Acetic Acid and Its Derivatives

Direct Alpha-Bromination Strategies

Direct bromination at the carbon adjacent to the carboxyl group (the alpha-carbon) is a common and efficient method for producing α-halo acids. This approach typically involves the reaction of an enol or enolate intermediate with an electrophilic bromine source.

The direct alpha-bromination of pyridine-2-yl-acetic acid itself can be challenging. However, its corresponding esters are more amenable to this transformation. The ester group activates the alpha-position, facilitating enolization, which is a key step for the subsequent reaction with a brominating agent. The Hell–Volhard–Zelinskii (HVZ) reaction, a classic method for the α-bromination of carboxylic acids, proceeds through an acid bromide intermediate. libretexts.org This process involves reacting the carboxylic acid with a mixture of bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The acid is first converted to an acid bromide, which more readily enolizes and reacts with bromine at the alpha-position. Subsequent hydrolysis or reaction with an alcohol yields the α-bromo acid or ester, respectively. libretexts.org

For pyridine-2-yl-acetic acid esters, direct bromination can be achieved under conditions that promote the formation of an enolate. The use of a suitable base to deprotonate the alpha-carbon, followed by quenching with a bromine source, is a standard procedure. The choice of ester group (e.g., methyl, ethyl, or tert-butyl) can influence the reaction's efficiency and the ease of subsequent deprotection to yield the final carboxylic acid.

Achieving high selectivity for the alpha-position is critical to avoid bromination on the pyridine (B92270) ring. This requires careful selection of the brominating agent and optimization of reaction conditions. While molecular bromine (Br₂) can be used, it can lead to side reactions due to its high reactivity. nih.gov

Solid, more manageable brominating agents are often preferred for their ease of handling and improved selectivity. jcsp.org.pk Pyridine hydrobromide perbromide (pyridinium tribromide) is a notable example, serving as a solid source of bromine that can be used for the α-bromination of carbonyl compounds. nih.govacs.org It is often employed in solvents like acetic acid. nih.gov Other organic ammonium (B1175870) tribromides (OATB), such as tetrabutylammonium (B224687) tribromide (TBATB), have also been developed as effective and selective brominating agents. jcsp.org.pk N-Bromosuccinimide (NBS) is another widely used reagent for alpha-bromination, particularly for substrates with activated methylene (B1212753) groups. nih.gov The reaction with NBS is typically initiated by a radical initiator or light, though ionic pathways can also occur.

The table below summarizes various brominating agents and their typical reaction conditions for the alpha-bromination of carbonyl compounds, which are analogous to the synthesis of bromo(pyridin-2-yl)acetic acid derivatives.

Brominating ReagentTypical SubstrateSolvent(s)ConditionsKey Features
Br₂ / PBr₃ (HVZ Reaction) Carboxylic AcidsNone or CCl₄HeatClassic method for α-bromo acids. libretexts.org
Pyridine Hydrobromide Perbromide Ketones, EstersAcetic Acid, THFRoom Temp to 90 °CSolid, stable reagent; good selectivity. nih.govjcsp.org.pk
N-Bromosuccinimide (NBS) Ketones, EstersCCl₄Radical Initiator (e.g., AIBN), LightSelective for allylic and benzylic positions, and α-to-carbonyl. nih.gov
Tetrabutylammonium Tribromide (TBATB) KetonesTHFRoom TemperatureMild conditions, high yields reported for acetophenones. jcsp.org.pk
Copper(II) Bromide KetonesEthyl Acetate (B1210297), ChloroformRefluxAvoids handling of liquid bromine. nih.gov

Indirect Synthetic Approaches

Indirect methods involve constructing the target molecule through a series of steps, starting from precursors that already contain either the pyridine ring or a functional group that can be converted into the acetic acid side chain.

A common indirect route involves starting with a substituted pyridine and building the acetic acid moiety. For instance, a synthetic pathway to 5-(bromo-pyridin-2-yl)acetic acid has been documented starting from 2-(5-bromo-pyridin-2-yl)malonic acid diethyl ester. googleapis.com This multi-step process can be summarized as follows:

StepStarting MaterialReagentsIntermediate/ProductYield
1 Diethyl malonate, 5-bromo-2-chloropyridineSodium ethoxide2-(5-bromo-pyridin-2-yl)malonic acid diethyl ester-
2 2-(5-bromo-pyridin-2-yl)malonic acid diethyl esterSodium hydroxide (B78521) (aq), Methanol(Intermediate salt)-
3 (Intermediate salt from Step 2)Hydrochloric acid5-(bromo-pyridin-2-yl)acetic acid83.6% googleapis.com

This pathway illustrates a strategy of first establishing a carbon-carbon bond at the 2-position of the pyridine ring using a malonic ester synthesis, followed by hydrolysis and decarboxylation to yield the desired acetic acid derivative. googleapis.com

This approach involves modifying a pre-existing substituted pyridine. For example, one could start with 2-picoline (2-methylpyridine), functionalize the methyl group, and then introduce the bromine atom. A possible sequence would involve the deprotonation of the methyl group using a strong base like lithium diisopropylamide (LDA), followed by carboxylation with carbon dioxide to form pyridine-2-yl-acetic acid. Subsequent esterification and then alpha-bromination as described in section 2.1 would yield the desired product.

Alternatively, syntheses can start from more complex pyridine precursors. The synthesis of various substituted pyridines often involves multi-component reactions or ring-forming strategies from acyclic precursors. chim.itresearchgate.net Once a suitably substituted pyridine is formed, standard functional group interconversions can be used to introduce the bromo-acetic acid side chain. For example, a pyridine derivative with a 2-position acetyl group could be a precursor, which can then be subjected to α-bromination. jcsp.org.pk

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is of significant interest as stereochemistry often dictates biological activity. Achieving stereoselectivity requires the use of chiral auxiliaries, chiral reagents, or catalytic asymmetric methods.

A general strategy for stereoselective synthesis involves creating a chiral center during the formation of the C-Br bond or the C-C bond of the acetic acid side chain. One published approach for a related bromo-substituted chiral building block began with L-malic acid, a readily available chiral starting material. clockss.org The synthesis proceeded through several steps to create a chiral alcohol, which was then converted to the corresponding bromide with an inversion of stereochemistry using carbon tetrabromide and triphenylphosphine. clockss.org

Another conceptual approach would be the asymmetric bromination of a pyridine-2-yl-acetyl derivative. This could involve attaching a chiral auxiliary to the carboxyl group. The auxiliary would direct the incoming brominating agent to one face of the enolate, leading to the preferential formation of one enantiomer. After the bromination step, the chiral auxiliary is cleaved to yield the enantiomerically enriched this compound. While specific examples for this compound are not abundant in the literature, the principles of stereoselective synthesis are well-established and applicable. ethernet.edu.etresearchgate.net For instance, the condensation of a chiral alcohol with the acid to form an ester, followed by diastereoselective bromination and subsequent hydrolysis, is a plausible route. clockss.org

Application of Chiral Auxiliaries in Alpha-Bromination

The chiral auxiliary approach is a well-established strategy for stereocontrolled synthesis. shu.ac.uk In this method, a racemic starting material, such as a pyridin-2-ylacetic acid derivative, is covalently bonded to an enantiomerically pure chiral molecule (the auxiliary). The steric and electronic properties of the auxiliary then direct the diastereoselective introduction of the bromine atom at the α-position. Subsequent removal of the auxiliary yields the desired enantiomerically enriched bromo acid.

A prominent example of this methodology is the use of oxazolidinone auxiliaries, famously developed by Evans. shu.ac.uk The substrate is first converted into an N-acyl oxazolidinone. The fixed conformation of the resulting enolate, influenced by the bulky substituent on the chiral auxiliary, effectively shields one face of the molecule, directing the electrophilic brominating agent to the opposite face. shu.ac.uk This process allows for a high degree of diastereoselectivity. shu.ac.uk

Another powerful method is the Schöllkopf asymmetric amino acid synthesis, which can be adapted for this purpose. lmaleidykla.lt This methodology utilizes a chiral bislactim ether, such as (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, derived from valine. lmaleidykla.lt Deprotonation of this auxiliary creates a planar anion, and the isopropyl group provides a strong facial bias, directing an incoming electrophile. lmaleidykla.lt In a related synthesis, the alkylation of a lithiated Schöllkopf bislactim ether with a bromomethyl derivative of a substituted imidazo[1,2-a]pyridine (B132010) proceeded with high diastereoselectivity (d.e. > 95%). lmaleidykla.lt This demonstrates the high level of stereochemical control achievable with this class of auxiliaries, a principle applicable to the synthesis of α-bromo-substituted pyridine derivatives.

The general process using a chiral auxiliary can be summarized as follows:

Attachment of the pyridin-2-ylacetic acid substrate to the chiral auxiliary.

Generation of an enolate under basic conditions (e.g., using LDA).

Diastereoselective reaction of the enolate with an electrophilic bromine source (e.g., N-Bromosuccinimide).

Cleavage of the auxiliary to release the enantiomerically enriched this compound. shu.ac.uk

Chiral Auxiliary TypeGeneral SubstrateKey FeatureTypical Diastereomeric Excess (d.e.)
Evans OxazolidinonesAcyl ImidesSteric hindrance from substituent (e.g., isopropyl, benzyl) directs electrophile. shu.ac.uk>90% bath.ac.uk
Schöllkopf Bislactim EthersDihydropyrazine derivativesIsopropyl group from valine residue blocks one face of the enolate. lmaleidykla.lt>95% lmaleidykla.lt

Asymmetric Catalysis for Enantioselective Alpha-Bromination

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. frontiersin.org This strategy avoids the need to attach and remove a stoichiometric chiral auxiliary. The development of catalytic enantioselective α-halogenation of carboxylic acid derivatives is a challenging but rapidly advancing field. nih.gov

Organocatalysis

Chiral organocatalysts, such as amines, isothioureas, and phosphoric acids, have emerged as powerful tools for asymmetric transformations. nih.govfrontiersin.org For instance, chiral isothiourea catalysts have been successfully employed in the asymmetric α-chlorination of activated aryl acetic acid esters. nih.gov The reaction proceeds through the in situ formation of a chiral C1 ammonium enolate from the catalyst and an activated form of the acid (like an acid chloride). nih.gov This chiral enolate then reacts enantioselectively with an electrophilic halogen source. While specifically demonstrated for chlorination, this concept is a promising avenue for the α-bromination of pyridin-2-ylacetic acid derivatives.

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are another important class of organocatalysts. frontiersin.orgrsc.org These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that directs the approach of the electrophile. rsc.org Their utility has been demonstrated in a wide array of asymmetric reactions, including those involving the functionalization of carbonyl compounds. frontiersin.org

Transition Metal Catalysis

Chiral transition metal complexes are also highly effective catalysts for enantioselective reactions. A notable example, though not on the exact target molecule, is the use of a π–Cu(II)−π complex for the enantioselective α-bromination of N-acyl-3,5-dimethylpyrazoles. acs.org This system achieved good to excellent yields and enantioselectivities for a range of substrates. acs.org The design of chiral ligands that coordinate to the metal center is crucial for creating a well-defined chiral pocket that controls the stereochemical outcome of the reaction. acs.org For pyridin-2-ylacetic acid derivatives, a suitable chiral metal catalyst would coordinate to the substrate, likely in its enolate form, and guide the attack of the brominating agent to one of the enolate's two faces.

Catalysis TypeCatalyst ExampleMechanism of ActionPotential Substrate
OrganocatalysisChiral IsothioureasForms chiral C1 ammonium enolate intermediate. nih.govActivated Pyridin-2-ylacetic acid ester or chloride
OrganocatalysisChiral Phosphoric Acids (CPAs)Activates substrate via hydrogen bonding network. frontiersin.orgPyridin-2-ylacetic acid derivative
Transition Metal CatalysisChiral Copper(II) ComplexesLewis acid activation and creation of a chiral pocket. acs.orgN-Acyl Pyridin-2-ylpyrazole

Resolution Techniques for Racemic Mixtures

When a direct asymmetric synthesis is not feasible or desired, the separation of a racemic mixture into its constituent enantiomers, a process known as resolution, is a common and effective strategy. libretexts.orgslideshare.net Since enantiomers have identical physical properties in an achiral environment, resolution relies on converting them into diastereomers, which have different physical properties (e.g., solubility, melting point) and can be separated. libretexts.org

Chemical Resolution via Diastereomeric Salt Formation

The most common method for resolving a racemic carboxylic acid like this compound involves reacting it with an enantiomerically pure chiral base. libretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts.

(R/S)-Bromo(pyridin-2-yl)acetic acid + (R)-Chiral Amine → [(R)-acid·(R)-base] + [(S)-acid·(R)-base]

These two salts, (R,R) and (S,R), are diastereomers and will exhibit different solubilities in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the addition of a strong acid will protonate the carboxylate, liberating the enantiomerically pure this compound and regenerating the chiral amine, which can often be recovered and reused. libretexts.org Commonly used chiral resolving agents for acids include bases like (R)- or (S)-1-phenylethylamine, brucine, or strychnine. libretexts.org

Chromatographic Resolution

Another powerful technique is chiral chromatography. dalalinstitute.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and elute separately. dalalinstitute.com This technique can be highly effective for both analytical and preparative-scale separations.

Enzymatic Resolution

Enzymatic resolution utilizes the high stereoselectivity of enzymes, such as lipases or esterases. For a racemic ester of this compound, an enzyme could be used to selectively hydrolyze only one of the enantiomers, for example, the (R)-ester into the (R)-acid, leaving the (S)-ester unreacted. The resulting acid and ester can then be separated by standard chemical methods (e.g., extraction).

Resolution MethodPrincipleApplication to this compoundKey Advantage
Diastereomeric Salt FormationConversion of enantiomers into separable diastereomers using a chiral resolving agent. libretexts.orgReact with a chiral amine (e.g., (R)-1-phenylethylamine) to form salts, separate by crystallization. libretexts.orgWell-established, scalable, and often cost-effective. libretexts.org
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase. dalalinstitute.comDirect separation of the (R)- and (S)-enantiomers on a suitable chiral column.High separation efficiency and applicable to small quantities. dalalinstitute.com
Enzymatic ResolutionEnantioselective transformation catalyzed by an enzyme.Selective hydrolysis of one enantiomer of a racemic ester derivative.High enantioselectivity under mild reaction conditions. slideshare.net

Chemical Reactivity and Organic Transformations of Bromo Pyridin 2 Yl Acetic Acid

Reactions at the Alpha-Bromo Position

The primary site of reactivity on the bromo(pyridin-2-yl)acetic acid molecule, outside of the carboxylic acid group, is the carbon atom bearing the bromine atom. The bromine, being a good leaving group, facilitates a range of substitution and elimination reactions.

The alpha-bromo position is highly susceptible to nucleophilic substitution, typically following an SN2 mechanism. This allows for the direct introduction of a wide array of functional groups, making it a cornerstone for generating diverse molecular scaffolds.

The displacement of the alpha-bromo group by nitrogen nucleophiles is a key transformation for accessing alpha-amino acid derivatives. The reaction with primary or secondary amines, such as cyclopropylamine (B47189), yields N-substituted (pyridin-2-yl)glycine analogues. These reactions are fundamental in the synthesis of novel pharmaceutical agents, where the cyclopropylamine moiety is a prevalent structural motif known to enhance metabolic stability and binding affinity. thieme-connect.com For instance, the synthesis of drugs like Trametinib and Finafloxacin incorporates a cyclopropylamine group through related synthetic strategies. thieme-connect.com While direct examples with this compound are specific to proprietary synthesis routes, the general reaction involves the nucleophilic attack of the amine on the electrophilic alpha-carbon, displacing the bromide ion. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

A related synthesis shows the coupling of 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid, highlighting the stability and utility of the cyclopropylamino-carboxcylic acid scaffold in further reactions. rsc.org Another documented compound, 2-[(3-bromo-4-methyl-5-nitropyridin-2-yl)(cyclopropyl)amino]acetic acid, further demonstrates the feasibility of incorporating a cyclopropylamino acetic acid moiety into a substituted pyridine (B92270) framework. molport.com

Table 1: Representative Amination Reaction

Electrophile Nucleophile Product Significance

Carbon-carbon bond formation at the alpha-position can be achieved through alkylation reactions. While direct alkylation using organometallic reagents can be complicated by the acidic proton of the carboxylic acid, the reaction of the corresponding ester with carbon nucleophiles is a more common strategy. However, direct alkylation of related systems has been documented. For instance, the enantioselective alkylation of 2-alkylpyridines has been successfully performed using 2-(bromomethyl)pyridine (B1332372) as the electrophile in the presence of a chiral lithium amide. nih.govescholarship.org This demonstrates the reactivity of benzylic-type bromides of pyridine in C-C bond formation. In the context of the title compound, this compound would serve as the electrophile, reacting with a suitable carbon nucleophile (e.g., an enolate or an organometallic reagent) to form a new C-C bond at the alpha-position.

The alpha-bromo group can be readily displaced by oxygen and sulfur nucleophiles to form the corresponding ethers and thioethers.

Ether Formation: Reaction with alcohols or phenols under basic conditions yields alpha-alkoxy or alpha-aryloxy acetic acid derivatives. These reactions typically proceed via an SN2 mechanism where an alkoxide or phenoxide ion acts as the nucleophile. The resulting ether linkage is generally stable, and this transformation is useful for introducing specific side chains or linkers.

Thioether Formation: The reaction with thiols or thiolates is often more facile than with their oxygen counterparts due to the higher nucleophilicity of sulfur. This reaction is a common strategy for synthesizing compounds with a sulfur-containing linker. For example, research has shown the synthesis of various bioactive molecules through the alkylation of heterocyclic thiols with alpha-halo acetamides or acids. The synthesis of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid derivatives and 2-((5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid are prime examples where a thioacetic acid moiety is formed by reacting a heterocyclic thiol with a haloacetic acid derivative. nih.govresearchgate.net Similarly, the synthesis of thioacetamide (B46855) derivatives has been achieved by alkylating 4-amino-3-mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazole with N-aryl substituted chloroacetamides. uran.ua These examples underscore the utility of alpha-halo acetic acids in forming thioether linkages.

Table 2: Ether and Thioether Formation Reactions

Reaction Type Nucleophile Product Class Synthetic Utility
Ether Formation R-OH / Base α-Alkoxy-(pyridin-2-yl)acetic acid Introduction of oxygen-based linkers and functional groups.

Treatment of this compound with a non-nucleophilic, sterically hindered base can promote an elimination reaction (E2 mechanism) to form an α,β-unsaturated acid. Pyridine is often used as the base for this type of transformation, as it is generally not nucleophilic enough to cause substitution but is basic enough to remove the alpha-proton, leading to the elimination of HBr. libretexts.orgyoutube.comchemistrysteps.com The product of such a reaction would be 2-(pyridin-2-yl)acrylic acid, a conjugated system that is a valuable precursor for further synthetic manipulations, including Michael additions and polymerization reactions. The reaction is typically facilitated by heating. libretexts.orgaskfilo.com

Rearrangements involving α-bromo carbonyl compounds are less common than substitution or elimination but can occur under specific conditions, often catalyzed by acids or involving complex multistep sequences. For instance, a rearrangement of 3-(bromomethyl)quinoxalin-2(1H)-ones has been observed upon reaction with 2-aminopyridines, leading to the formation of 2-(imidazo[1,2-a]pyridin-2-yl)benzimidazoles. researchgate.net While not a direct rearrangement of the title compound, this demonstrates that bromo-methyl heterocyclic systems can undergo complex skeletal reorganizations. Such rearrangements are highly substrate-dependent and are often discovered during the exploration of other reaction pathways.

Nucleophilic Substitution Reactions

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, allowing for the introduction of various ester and amide groups, or its reduction to corresponding alcohols and aldehydes.

The carboxylic acid functional group of this compound readily undergoes esterification. This reaction, typically performed by reacting the acid with an alcohol in the presence of an acid catalyst or with a more reactive acylating agent, is fundamental for modifying the compound's solubility and electronic properties. medcraveonline.commedcraveonline.com

A specific example involves the synthesis of propargyl esters from 2-(pyridin-2-yl)acetic acid. These esters are valuable precursors for constructing fused tricyclic indolizines through silver-mediated double cyclization. rsc.org The reaction is carried out by treating the parent acid with a propargyl alcohol in the presence of a coupling agent or by converting the acid to a more reactive intermediate like an acid chloride. The resulting esters, such as 2-(pyridin-2-yl)acetic acid propargyl esters, serve as key substrates for subsequent complex cyclization reactions. rsc.org

The ethyl ester, ethyl 2-(3-bromopyridin-2-yl)acetate, is another common derivative, highlighting the utility of simple alcohols in these transformations. cymitquimica.com Esterification can be achieved under various conditions, including using reagents like acetic anhydride (B1165640) in the presence of a base such as pyridine. medcraveonline.commedcraveonline.com

Table 1: Examples of Esterification Reactions

ReactantReagent(s)ProductReference(s)
2-(Pyridin-2-yl)acetic acidPropargyl alcohol, Ag₂CO₃, KOAc2-(Pyridin-2-yl)acetic acid propargyl ester rsc.org
This compoundEthanol, Acid catalystEthyl bromo(pyridin-2-yl)acetate cymitquimica.com
Carboxylic AcidAcetic anhydride, PyridineAcetate (B1210297) Ester medcraveonline.commedcraveonline.com

Amide bond formation is a crucial transformation for incorporating the bromo(pyridin-2-yl)acetyl scaffold into larger molecules, particularly in medicinal chemistry. A widely used method involves carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.nettandfonline.com

This protocol facilitates the coupling of this compound with a variety of primary and secondary amines. The reaction proceeds through the activation of the carboxylic acid by EDCI to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond. researchgate.net For instance, amides of flurbiprofen (B1673479) have been synthesized by coupling the carboxylic acid with 2-amino-3-halopyridines using EDCI and HOBt in acetonitrile, resulting in clean, high-yielding reactions. tandfonline.com Similarly, various amide-based antagonists for NMDA receptors were prepared via EDCI-mediated coupling between carboxylic acids and amines. nih.gov Other coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have also been employed successfully for coupling 2-(5-bromopyridin-2-yl)acetic acid with aniline (B41778) derivatives. echemi.com

Table 2: Reagents for Amide Bond Formation

Carboxylic AcidAmineCoupling Reagent(s)SolventReference(s)
Flurbiprofen2-Amino-3-halopyridinesEDCI, HOBtAcetonitrile tandfonline.com
General Carboxylic AcidsVarious AminesEDCI, DMAPDMF nih.gov
2-(5-Bromopyridin-2-yl)acetic acid4-FluoroanilineHATU, TEADMF echemi.com
General Carboxylic AcidsElectron Deficient AminesEDCI, DMAP, HOBt, DIPEANot Specified researchgate.net

The carboxylic acid moiety of this compound can be reduced to the corresponding primary alcohol or, with more controlled conditions, to the aldehyde. The reduction to the alcohol, 2-bromo-2-(pyridin-2-yl)ethanol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Obtaining the aldehyde, 2-bromo-2-(pyridin-2-yl)acetaldehyde, from the carboxylic acid is more challenging as aldehydes are themselves readily reduced. One approach involves the conversion of the carboxylic acid into a derivative that is more amenable to partial reduction, such as an S-2-pyridyl thioester. rsc.org These thioesters can then be reduced to the aldehyde under mild conditions. rsc.org Alternatively, specific reaction conditions, such as using metal borohydrides at low temperatures (e.g., -50°C to 0°C), can favor the formation of the aldehyde over the alcohol. google.com The reverse reaction, the oxidation of the corresponding alcohol, 2-(6-bromopyridin-2-yl)ethanol, can yield both the aldehyde and the carboxylic acid, indicating the accessibility of these three oxidation states.

Reactions Involving the Pyridine Ring

The brominated pyridine ring is a key handle for derivatization through cross-coupling reactions or for saturation via hydrogenation.

The bromine atom on the pyridine ring serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures by reacting the bromopyridine derivative with an arylboronic acid or ester in the presence of a palladium catalyst and a base. mdpi.compreprints.org This reaction is highly versatile due to its tolerance of a wide range of functional groups. mdpi.com For example, derivatives of this compound can be coupled with various arylboronic acids to synthesize complex molecules, including potential kinase inhibitors and other biologically active compounds. preprints.orgnih.gov The stability of the boronic acid partner is key, with pinacol (B44631) esters often being preferred for less stable moieties like 2-pyridyl boronic acids to prevent decomposition. rsc.org

The Ullmann-type reaction is another important transformation, typically involving a copper catalyst to couple the aryl halide with nucleophiles like amines, alcohols, or thiols. organic-chemistry.org This method is particularly useful for forming C-N and C-O bonds. organic-chemistry.orgnih.gov For instance, a CuCl-catalyzed Ullmann-type C-N cross-coupling has been developed for the reaction of 2-bromopyridine (B144113) derivatives with carbazoles. researchgate.net While classic Ullmann conditions often require harsh temperatures, modern protocols frequently use ligands to facilitate the reaction under milder conditions. nih.govresearchgate.net

Table 3: Cross-Coupling Reactions of Bromopyridine Derivatives

Reaction TypeCoupling PartnerCatalyst SystemKey FeaturesReference(s)
Suzuki-MiyauraArylboronic acids/estersPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄)Forms C-C bonds; tolerant of many functional groups. mdpi.compreprints.org
Ullmann-typeAmines, AlcoholsCopper catalyst (e.g., CuI, CuCl), Ligand (optional)Forms C-N, C-O bonds. organic-chemistry.orgresearchgate.net

The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This transformation drastically changes the geometry and basicity of the nitrogen-containing ring. The hydrogenation of substituted pyridines is often achieved using catalysts such as platinum, palladium, rhodium, or ruthenium under a hydrogen atmosphere. asianpubs.orgmdpi.com

The reaction conditions can be tuned to achieve selectivity. For instance, the hydrogenation of substituted pyridines with a platinum oxide (PtO₂) catalyst, also known as Adams' catalyst, is effectively carried out in glacial acetic acid. asianpubs.org The acidic medium activates the pyridine ring towards reduction. asianpubs.orgresearchgate.net This method has been used to convert various substituted pyridines into their corresponding piperidine derivatives under pressures of 50 to 70 bar. asianpubs.org The presence of a bromine atom can sometimes lead to dehalogenation as a side reaction, but conditions can often be found to preserve it while reducing the ring. mdpi.com This reduction is a key step in the synthesis of functionalized piperidines, which are important intermediates for pharmaceuticals. asianpubs.org

Exploration of Electrophilic and Nucleophilic Aromatic Substitution Patterns

The reactivity of the pyridine ring in this compound is fundamentally governed by the electron-deficient nature of the heterocycle, a characteristic that is further modulated by its substituents. The nitrogen atom in the pyridine ring is more electronegative than carbon, which decreases the electron density of the aromatic system and influences its susceptibility to attack by either electrophiles or nucleophiles. stackexchange.com

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene. stackexchange.com The nitrogen atom exerts a strong electron-withdrawing effect, deactivating the ring towards attack by electrophiles. This deactivation is most pronounced at the ortho (C2, C6) and para (C4) positions. Consequently, when electrophilic substitution does occur, it is directed to the meta (C3, C5) positions. stackexchange.com

In the case of this compound, the pyridine ring is substituted at the C2 position with both a bromine atom and an acetic acid group. Both of these are electron-withdrawing, further deactivating the ring and making electrophilic aromatic substitution exceptionally challenging. Reactions would likely require severe conditions, and the substitution pattern would be directed away from the highly deactivated C2, C4, and C6 positions.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient character of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6). stackexchange.com The nitrogen atom can effectively stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. researchgate.net

This compound possesses a good leaving group (the bromine atom) at the C2 position, an activated site for nucleophilic attack. Therefore, this compound is primed to undergo SNAr reactions. A variety of nucleophiles can displace the bromide to yield 2-substituted pyridine derivatives. The reactivity in SNAr reactions on halopyridines can be influenced by several factors, including the nature of the nucleophile, the solvent, and the specific halogen, which can affect whether the nucleophilic attack or the leaving group departure is the rate-determining step. sci-hub.se

The general principles of substitution on the pyridine ring are summarized in the table below.

Table 1: General Aromatic Substitution Patterns of the Pyridine Ring

Reaction Type Reactivity Compared to Benzene Preferred Position of Attack Influence of Nitrogen Atom
Electrophilic Aromatic Substitution (EAS) Less Reactive Meta (C3, C5) Deactivates ring, especially at C2, C4, C6

| Nucleophilic Aromatic Substitution (SNAr) | More Reactive | Ortho (C2, C6), Para (C4) | Activates ring by stabilizing the anionic intermediate |

This table summarizes general reactivity trends for the pyridine nucleus. stackexchange.comresearchgate.net

Research on various 2-halopyridines demonstrates their utility in SNAr reactions. Studies show that nucleophiles based on sulfur, oxygen, and carbon can effectively displace the halogen at the C2 position under various conditions, often facilitated by microwave heating to reduce reaction times. sci-hub.se These reactions serve as a model for the expected reactivity of this compound.

Table 2: Examples of Nucleophilic Aromatic Substitution on 2-Halopyridines with Various Nucleophiles

2-Halopyridine Nucleophile Solvent Product
2-Iodopyridine Sodium thiophenoxide (PhSNa) HMPA 2-(Phenylthio)pyridine
2-Iodopyridine Benzyl alcohol (PhCH2OH) NMP 2-(Benzyloxy)pyridine
2-Bromopyridine Sodium thiophenoxide (PhSNa) HMPA 2-(Phenylthio)pyridine
2-Chloropyridine Benzyl alcohol (PhCH2OH) NMP 2-(Benzyloxy)pyridine

This interactive table is based on data from a study on the synthesis of substituted pyridines, illustrating the displacement of different halogens by various nucleophiles. sci-hub.se HMPA (hexamethylphosphoramide) and NMP (N-methylpyrrolidone) are solvents used in these reactions.

The data indicates that this compound is a versatile substrate for SNAr, allowing for the introduction of a wide range of functional groups at the C2 position through the displacement of the bromine atom.

Derivatization Strategies and Synthetic Utility in Advanced Organic Synthesis

Synthesis of Novel Heterocyclic Systems Incorporating the Pyridylacetic Acid Core

The pyridylacetic acid framework serves as an excellent starting point for the construction of more complex heterocyclic systems. The inherent reactivity of its functional groups can be harnessed to forge new rings, leading to novel chemical entities with potential applications in medicinal chemistry and materials science.

Imidazolone (B8795221) and imidazolidinone moieties are prevalent in many biologically active compounds. While direct synthesis from bromo(pyridin-2-yl)acetic acid is not extensively documented, established synthetic routes allow for its plausible incorporation. researchgate.netrsc.org A common strategy involves the reaction of an aldehyde with an amine and a suitable cyclizing agent. This compound can be converted into the corresponding aldehyde, which can then undergo condensation with an amine to form a Schiff base. Subsequent reaction with glycine (B1666218) or its derivatives can yield imidazolidinones. scialert.net

For instance, a plausible synthetic pathway could involve the initial reduction of the carboxylic acid to an alcohol, followed by oxidation to the key aldehyde intermediate. This aldehyde can then react with various amines to form Schiff bases, which are pivotal precursors for cyclization into imidazolone or imidazolidinone rings. chemmethod.comresearchgate.net

StepReactant 1Reactant 2Reagents/ConditionsProductPurpose
1This compound-1. SOCl₂; 2. NaBH₄2-(Bromo(pyridin-2-yl))ethanolReduction of carboxylic acid
22-(Bromo(pyridin-2-yl))ethanol-PCC, CH₂Cl₂Bromo(pyridin-2-yl)acetaldehydeOxidation to aldehyde
3Bromo(pyridin-2-yl)acetaldehydeAromatic AmineAcetic Acid, Ethanol, RefluxSchiff Base IntermediateFormation of imine
4Schiff Base IntermediateGlycineAcetic Acid, RefluxImidazolidinone DerivativeCyclization to form heterocycle

This table presents a representative synthetic scheme based on established chemical methodologies. researchgate.net

The construction of fused and spirocyclic systems represents a significant challenge in organic synthesis, and scaffolds that facilitate such transformations are highly valuable.

Fused Ring Systems: this compound is an excellent precursor for creating fused heterocyclic systems. A notable example is the synthesis of fused tricyclic indolizines. By converting the carboxylic acid to a propargyl ester, a silver-mediated double cyclization can be initiated. rsc.org This domino reaction sequence involves a 5-exo-dig cyclization followed by an intramolecular cycloisomerization, smoothly affording the fused indolizine (B1195054) core in good to excellent yields. rsc.org The bromine atom on the pyridine (B92270) ring remains intact during this process, offering a handle for further diversification.

ReactantReagents & ConditionsProductYield (%)
Prop-2-ynyl 2-(pyridin-2-yl)acetateAg₂CO₃ (2.0 equiv.), KOAc (2.0 equiv.), Toluene, 100 °CFuro[3,4-a]indolizin-1(3H)-one90
Substituted 2-(pyridin-2-yl)acetic acid propargyl estersAg₂CO₃ (2.0 equiv.), KOAc (2.0 equiv.), Toluene, 100 °CVarious fused tricyclic indolizines63-90

Data sourced from a study on the synthesis of fused tricyclic indolizines. rsc.org

Spiro Compounds: The synthesis of spiro compounds, which contain two rings connected by a single atom, can also be approached using derivatives of this compound. Oxidative spirocyclization is a powerful method for creating such structures. mdpi.com For example, derivatives can be designed to undergo intramolecular cyclization to form spirocyclic systems. acs.org General methods, such as the three-component reaction between an isatin (B1672199) derivative, an amino acid, and an aldehyde, can be adapted to incorporate the bromo(pyridin-2-yl)acetic motif, leading to complex spiro-oxindoles. rsc.org

Functional Group Interconversions for Structural Diversification

A key feature of this compound is the potential for selective manipulation of its functional groups. wikipedia.orgresearchgate.net This allows for extensive structural diversification from a single starting material.

The carboxylic acid group can be readily converted into esters, amides, or acyl halides. Reduction can furnish the corresponding primary alcohol, which can be further oxidized to an aldehyde.

The bromine atom is particularly useful for carbon-carbon and carbon-nitrogen bond-forming reactions. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings, which introduce new aryl or alkyl groups. google.com Similarly, Buchwald-Hartwig amination allows for the installation of various amine substituents.

The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring and can direct further substitution reactions.

Functional GroupReaction TypeReagents/ConditionsResulting Group
Carboxylic AcidEsterificationR-OH, Acid catalystEster (-COOR)
Carboxylic AcidAmidationR₂NH, Coupling agent (e.g., EDC, HOBt)Amide (-CONR₂)
Carboxylic AcidReductionLiAlH₄ or BH₃Primary Alcohol (-CH₂OH)
Bromine AtomSuzuki CouplingR-B(OH)₂, Pd catalyst, BaseAryl/Alkyl substituent (-R)
Bromine AtomBuchwald-Hartwig AminationR₂NH, Pd catalyst, BaseAmine (-NR₂)
Pyridine NitrogenN-Oxidationm-CPBAN-Oxide

This table summarizes common functional group interconversions applicable to this compound. researchgate.netgoogle.com

This compound as a Chiral Building Block in Asymmetric Synthesis

Although this compound is achiral, it can serve as a valuable building block in asymmetric synthesis to produce enantiomerically enriched compounds. rug.nl Chiral auxiliaries can be attached to the carboxylic acid group, directing subsequent reactions to occur stereoselectively.

Alternatively, the bromo- and acid functionalities can be used to connect to other chiral fragments. A powerful strategy involves the Suzuki coupling of the bromo-pyridine moiety with a chiral boronic acid. frontiersin.org This approach has been successfully used to create molecules with complex three-dimensional structures where the chirality is introduced via one of the coupling partners. frontiersin.org The resulting products, now chiral, can be further elaborated using the carboxylic acid handle. Catalytic asymmetric methods, such as transition-metal catalyzed hydrogenations or cycloadditions, can also be employed on derivatives of this compound to install stereocenters with high enantioselectivity. researchgate.net

Application in Fragment-Based Synthesis and Chemical Probe Development

Fragment-based ligand discovery (FBLD) is a powerful approach in drug discovery that starts with identifying low-molecular-weight compounds ("fragments") that bind to a biological target. whiterose.ac.uk this compound and its isomers are ideal candidates for fragment libraries due to their lead-like properties and the presence of vectors for chemical elaboration.

The bromo-pyridine core has been successfully incorporated into fragment libraries for screening against various protein targets. rsc.orgmdpi.com For example, 2-(6-bromopyridin-3-yl)acetic acid was selected as a building block for a DNA-encoded library designed for fragment expansion. rsc.org The bromine atom provides a reliable handle for subsequent coupling reactions to "grow" the initial fragment hit into a more potent lead compound, while the pyridylacetic acid portion provides key hydrogen bonding interactions. nih.gov

Once a fragment hit is identified, it can be optimized into a potent and selective chemical probe. acs.org Chemical probes are essential tools for studying protein function in a cellular context. The derivatization potential of this compound is crucial in this process. Systematic modification of the core structure through the functional group interconversions described previously allows for the exploration of structure-activity relationships (SAR) and the development of highly optimized probes with improved potency, selectivity, and cell permeability. acs.org

Fragment CoreApplicationRationale
Bromo-pyridineFragment-Based ScreeningLow molecular weight, contains H-bond donors/acceptors, vector for elaboration (Br). rsc.org
6-bromopyridin-2-ylSTAT3 Inhibitor DevelopmentThe 6-bromopyridin-2-yl fragment was identified as a key moiety for potent anti-proliferative effects. nih.gov
5-(6-Bromopyridin-2-yl)-1,2,4-oxadiazoleG-Quadruplex Ligand DevelopmentUsed as a key fragment that can be elaborated to target DNA secondary structures. mdpi.com

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation for Key Transformations Involving the Compound

The chemical reactivity of bromo(pyridin-2-yl)acetic acid and its derivatives is a subject of significant interest, leading to the elucidation of several reaction mechanisms. Key transformations include nucleophilic substitution, cross-coupling reactions, and cyclization cascades.

One notable transformation is the silver-mediated double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters. rsc.org The proposed mechanism for this reaction commences with the deprotonation of the starting material, facilitated by a base such as potassium acetate (B1210297) (KOAc). This is followed by a 5-exo-dig cyclization, mediated by a silver salt like silver carbonate (Ag2CO3), to form an intermediate. rsc.org A subsequent 1,3-hydrogen shift and an intramolecular cycloisomerization lead to the formation of fused tricyclic indolizines. rsc.org Electrospray ionization mass spectrometry (ESI/MS) experiments have provided evidence for key intermediates in this proposed pathway. rsc.org

In the context of dearomative difluoromethylation of N-heterocycles, bromo(difluoro)acetic acid serves as a precursor to difluoromethyl carbene. acs.org In a basic medium, such as in the presence of potassium carbonate (K2CO3), and a suitable solvent like N,N-dimethylformamide (DMF), bromo(difluoro)acetic acid generates the CF2 carbene. acs.org This carbene then selectively reacts with the nitrogen atom of N-heteroarenes. acs.org

Furthermore, the decarboxylative Michael-type addition of pyridylacetic acids to chromone-3-carboxylic acids or coumarin-3-carboxylic acids has been explored. nih.gov Mechanistic studies, including mass spectrometry, have confirmed a decarboxylative reaction pathway. These investigations have identified a Michael adduct intermediate, supporting a mechanism involving two distinct decarboxylation steps. nih.gov

Palladium-catalyzed reactions are also central to the transformations of this compound derivatives. For instance, in Suzuki-Miyaura coupling reactions, the mechanism involves the oxidative addition of the bromo-pyridine compound to a Pd(0) complex. This is followed by transmetalation with an organoboron compound, such as a boronic acid, and subsequent reductive elimination to yield the coupled product. smolecule.com The choice of ligands and solvents is crucial in stabilizing the palladium intermediates and ensuring high reaction yields. smolecule.com Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the reaction pathways and transition states in such palladium-catalyzed cross-coupling reactions. researchgate.net

Stereochemical Control Mechanisms in Asymmetric Syntheses of this compound

The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the enantiomeric form of a drug can determine its efficacy and safety. nih.gov While specific studies on the asymmetric synthesis of this compound are not extensively detailed in the provided results, general principles of asymmetric synthesis are applicable.

Key strategies for achieving stereochemical control include the use of chiral catalysts, chiral auxiliaries, and chiral pool synthesis. nih.gov In transition metal-catalyzed asymmetric hydrogenation, for example, chiral ligands coordinate to a metal center (e.g., iridium or palladium) to create a chiral environment. acs.org This chiral catalyst then directs the hydrogenation of a prochiral substrate, leading to the preferential formation of one enantiomer. The design of these chiral ligands is critical, as their structure influences the enantioselectivity of the reaction. acs.org

For the synthesis of chiral α-amino acids, which are structurally related to this compound, asymmetric methods like the Strecker synthesis and Sharpless aminohydroxylation are well-established. acs.org Another powerful technique is the enantioconvergent cross-coupling of racemic starting materials. For instance, a nickel-catalyzed cross-coupling reaction has been used for the asymmetric synthesis of protected unnatural α-amino acids. caltech.edu

In the context of axially chiral biaryls, atroposelective synthesis is employed. rsc.org This involves controlling the stereochemistry of molecules that are chiral due to restricted rotation around a single bond. The challenge lies in creating the desired axial chirality and ensuring the conformational stability of the product to prevent racemization. rsc.org

While direct examples for this compound are limited in the search results, the synthesis of chiral 2-alkyl piperidine (B6355638) derivatives has been achieved through the asymmetric reduction of pyridinium (B92312) salts, highlighting a potential route for introducing chirality to pyridine-containing molecules. uiowa.edu The development of an enantioselective variant of the doubly decarboxylative Michael addition of pyridylacetic acid has also been attempted, indicating active research in this area. nih.gov

Analysis of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound and its derivatives are significantly influenced by the electronic and steric effects of substituents on the pyridine (B92270) ring.

Electronic Effects:

The bromine atom at the 5-position of the pyridine ring exerts both inductive and mesomeric effects, which modulate the electron density of the ring and its substituents. smolecule.com This electronic modulation impacts the nucleophilicity of other groups attached to the ring, such as an amino group, and the stability of the resulting products. smolecule.com For instance, in the synthesis of 2-(5-bromopyridin-2-yl)-N-ethylacetamide, the bromine substituent creates a favorable electronic environment for acetamide (B32628) formation while maintaining sufficient reactivity for subsequent transformations. smolecule.com

In the context of silver-mediated double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters, studies have shown that the electronic properties of substituents on the pyridine ring (such as methyl, methoxy, bromo, and trifluoromethyl groups) have a negligible effect on the reaction yields. rsc.org However, in other reactions, the electronic nature of substituents can be more pronounced. For example, in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors, the reaction of an ethanone (B97240) derivative with sodium nitrite (B80452) in acetic acid is a key step. rsc.org

Steric Effects:

Steric hindrance plays a crucial role in determining the outcome of reactions involving this compound derivatives. In the silver-mediated double cyclization mentioned earlier, replacing aliphatic substituents with bulkier aromatic rings on the propargyl group resulted in lower yields. rsc.org Specifically, substrates with ortho-substituted chloro and fluoro groups on an aromatic ring gave lower yields compared to their para-substituted counterparts, which is attributed to increased steric hindrance. rsc.org

Similarly, in the palladium-catalyzed asymmetric hydrogenation of certain substrates, the introduction of a methyl group at a specific position on a phenyl ring was found to inhibit the reaction due to steric effects. acs.org The size of substituents on the nitrogen atom in the asymmetric hydrogenation of N-alkyl imines also had a remarkable effect, with larger alkyl groups leading to a significant decrease in enantioselectivity. acs.org

In ruthenium-catalyzed direct sp3 arylation, the size of a bulky group at the 3-position of the pyridine directing group was found to influence the effectiveness of the arylation process, with larger groups like phenyl leading to higher yields. acs.org

The interplay of both electronic and steric effects is complex and can be investigated through systematic studies involving a range of substituents. rsc.orgacs.orgresearchgate.netosti.govcdnsciencepub.com

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at a molecular level. These methods complement experimental studies by offering insights into electronic structure, reaction mechanisms, and dynamic behavior.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to study the electronic structure and predict the reactivity of this compound and its derivatives. researchgate.netresearchgate.netbohrium.comtandfonline.com

DFT calculations at levels like B3LYP/6-31G(d,p) can be used to determine optimized geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). researchgate.netbohrium.com These calculations help in understanding the distribution of electron density, identifying reactive sites, and predicting the pathways of chemical reactions. For instance, the analysis of frontier molecular orbitals can describe possible reaction pathways. researchgate.net

Natural Bond Orbital (NBO) analysis is another valuable tool to examine the electronic stability of a compound arising from intramolecular and intermolecular interactions and charge delocalization. researchgate.net The quantum theory of atoms in molecules (QTAIM) and reduced density gradient (RDG) analysis can be employed to study non-covalent interactions, such as hydrogen bonds, within the molecule. researchgate.net

Computational studies have demonstrated that the bromine substituent at the 5-position of a pyridine ring creates a favorable electronic environment for certain reactions. smolecule.com Furthermore, DFT studies have been used to investigate the structure-property relationships in a series of novel pyridine derivatives synthesized via Suzuki cross-coupling reactions. researchgate.net

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound and related compounds in different environments, such as in solution. researchgate.netmedchemexpress.commdpi.com These simulations provide insights into the conformational changes, interactions with solvent molecules, and the stability of the compound over time.

For example, MD simulations can be used to investigate the stability of a compound in water by simulating the interactions between the compound and water molecules. researchgate.net In drug discovery research, MD simulations are used to study the binding of a ligand to a protein target, providing information about the stability of the protein-ligand complex and the key interactions involved. mdpi.comresearchgate.net

A significant application of computational chemistry is the theoretical prediction of reaction pathways and the characterization of transition states. acs.org DFT calculations can be used to model the potential energy surface of a reaction, allowing for the identification of intermediates and transition state structures. researchgate.netresearchgate.netacs.org

For instance, in the uncatalyzed esterification reaction of acetic acid and its derivatives, DFT studies have been used to investigate concerted mechanisms involving cyclic transition states. researchgate.net The calculated activation energies can be compared with experimental results to validate the proposed mechanism. researchgate.net

In the context of palladium-catalyzed reactions, theoretical studies can elucidate the mechanism of C-Br bond activation. researchgate.net For example, the oxidative addition of a bromo-pyridine derivative to a Pd(II) complex can be modeled to determine the activation energy barrier and the structure of the resulting intermediates. researchgate.net

For asymmetric reactions, computational methods can be used to understand the origin of stereoselectivity. acs.org By modeling the transition states leading to different stereoisomers, the energy differences can be calculated to predict which product will be favored. These calculations can reveal the key non-covalent interactions, such as CH-π interactions and steric repulsion, that are responsible for the observed stereoselectivity. acs.org

Isomeric and Analogous Pyridylacetic Acid Derivatives: Comparative Academic Study

Synthesis and Reactivity Profiles of Ring-Brominated Pyridylacetic Acids

The position of the bromine atom on the pyridine (B92270) ring significantly influences the synthetic routes and chemical reactivity of bromopyridylacetic acids. This subsection details the synthesis and established reactivity for four distinct isomers.

This isomer is a valuable intermediate, notably used in the synthesis of tirbanibulin. A common synthetic approach involves a copper-catalyzed malonic ester synthesis followed by hydrolysis and decarboxylation.

The synthesis commences with 5-bromo-2-iodopyridine, which undergoes a coupling reaction with an ethyl malonate equivalent in the presence of a copper(I) iodide catalyst and cesium carbonate as the base. The resulting diethyl 2-(5-bromopyridin-2-yl)malonate is not isolated but is directly subjected to hydrolysis using an aqueous solution of sodium hydroxide (B78521). This step saponifies both ester groups to form a dicarboxylate salt. Subsequent acidification of the aqueous phase with a strong acid, such as hydrochloric acid, to a pH of approximately 2 leads to the decarboxylation of the malonic acid intermediate, affording the final product, 5-Bromo-pyridin-2-yl-acetic acid, as a solid. acs.org

Table 1: Synthesis of 5-Bromo-pyridin-2-yl-acetic Acid

Step Reagents and Conditions Intermediate/Product Yield
1. Coupling 5-bromo-2-iodopyridine, ethyl malonate, Cs₂CO₃, CuI, picolinic acid, 1,4-dioxane Diethyl 2-(5-bromopyridin-2-yl)malonate Not Isolated
2. Hydrolysis 2M NaOH (aq), Methanol, 25°C, 4 hours 2-(5-bromopyridin-2-yl)malonic acid disodium (B8443419) salt Not Isolated

The primary reactivity of this compound involves the carboxylic acid moiety. It can be activated for amide bond formation using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to react with amines, such as benzylamine (B48309), to form N-benzyl-2-(5-bromo-pyridin-2-yl)-acetamide. acs.org The bromo-substituted pyridine ring also allows for participation in various cross-coupling reactions.

The synthesis of this isomer has been reported as part of the total synthesis of (-)-cytisine. The route begins with the commercially available 2-bromo-6-methylpyridine (B113505).

The methyl group of 2-bromo-6-methylpyridine is first acylated using diethyl carbonate in the presence of a strong base to yield the corresponding ethyl ester, ethyl 2-(6-bromopyridin-2-yl)acetate. This ester is then hydrolyzed to the target carboxylic acid. For instance, treatment with lithium hydroxide (LiOH) in an aqueous medium effectively cleaves the ester to give 2-(6-Bromopyridin-2-yl)acetic acid. chemsrc.com

Table 2: Synthesis of 2-(6-Bromopyridin-2-yl)acetic Acid

Step Starting Material Reagents and Conditions Product
1. Acylation 2-Bromo-6-methylpyridine Diethyl carbonate, Base Ethyl 2-(6-bromopyridin-2-yl)acetate

The reactivity of this isomer is similar to its 5-bromo counterpart, serving as a building block in more complex syntheses where both the carboxylic acid and the bromo-substituted ring can be functionalized. chemsrc.com

The synthesis of ethyl 2-(3-bromopyridin-2-yl)acetate can be achieved from 3-bromo-2-methylpyridine. The process involves the acylation of the methyl group. A documented procedure utilizes ethyl carbonate as the acylating agent to directly form the β-keto ester, which upon further reaction yields the desired acetate (B1210297). chemsrc.com The resulting ester is a versatile intermediate. The ester group can be hydrolyzed to the corresponding carboxylic acid, and the bromine atom at the 3-position can participate in palladium-catalyzed cross-coupling reactions, such as cyanation using Zn(CN)₂ and a Pd(dppf)Cl₂ catalyst. chemicalbook.com

Table 3: Synthesis of (3-Bromo-pyridin-2-yl)-acetic Acid Ethyl Ester

Step Starting Material Reagents and Conditions Product Reference

A common synthetic pathway to this acid involves the preparation and subsequent hydrolysis of the corresponding nitrile, 2-(2-bromopyridin-4-yl)acetonitrile. The nitrile can be prepared via several methods, including palladium-catalyzed reactions. Once obtained, the nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions. For example, strong base hydrolysis followed by acidic workup is a standard procedure to convert the nitrile to 2-(2-Bromopyridin-4-yl)acetic acid. google.com This acid is useful in coordination chemistry and can be further functionalized through amide bond formation.

Table 4: Synthesis of 2-(2-Bromopyridin-4-yl)acetic Acid via Nitrile Intermediate

Step Intermediate Reagents and Conditions Product
1. Synthesis 2-Bromo-4-halopyridine (or equivalent) Cyanide source, Catalyst (e.g., Pd-catalyzed coupling) 2-(2-Bromopyridin-4-yl)acetonitrile

Comparative Analysis of Reactivity Between Alpha-Bromo and Ring-Bromo Isomers

The reactivity of brominated pyridylacetic acids is fundamentally dictated by the location of the bromine atom: on the pyridine ring (a ring-bromo isomer) or on the carbon adjacent to the carbonyl group (an alpha-bromo isomer). This positioning creates two distinct classes of reagents with different applications.

Ring-Bromo Isomers: The bromine atom in ring-bromo pyridylacetic acids is attached to an sp²-hybridized carbon of the aromatic pyridine ring. The pyridine ring is electron-deficient, which makes the C-Br bond susceptible to nucleophilic aromatic substitution (SNAr), particularly if additional electron-withdrawing groups are present or if a very strong nucleophile is used. masterorganicchemistry.com However, the most significant reactivity of these isomers is in transition-metal-catalyzed cross-coupling reactions. The C-Br bond serves as a synthetic handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines.

Cyanation: Reaction with cyanide sources to form nitriles. chemicalbook.com

These reactions are foundational for building molecular complexity, allowing the pyridine core to be connected to a wide array of other molecular fragments.

Alpha-Bromo Isomers: In contrast, the bromine in alpha-bromo pyridylacetic acid is attached to an sp³-hybridized carbon. This structure is analogous to a typical α-halo carbonyl compound. The reactivity is dominated by the susceptibility of the alpha-carbon to nucleophilic attack in an Sₙ2 reaction . The adjacent carbonyl group significantly enhances the reactivity of the C-Br bond toward nucleophiles by stabilizing the transition state. libretexts.org These isomers are potent electrophiles and are valuable for:

Alkylation of Nucleophiles: Reacting with a wide range of nucleophiles like amines, thiols, and carboxylates to form α-substituted pyridylacetic acids. libretexts.orgnih.gov

Synthesis of α-Hydroxy and α-Amino Acids: Reaction with hydroxide or excess ammonia (B1221849) can introduce a hydroxyl or amino group at the alpha position, respectively. libretexts.org

Table 5: Reactivity Comparison: Alpha-Bromo vs. Ring-Bromo Isomers

Feature Alpha-Bromo Pyridylacetic Acid Ring-Bromo Pyridylacetic Acid
Bromine Position On sp³ carbon adjacent to carbonyl On sp² carbon of the pyridine ring
Primary Reaction Type Sₙ2 Substitution Nucleophilic Aromatic Substitution (SNAr), Metal-Catalyzed Cross-Coupling
Role of the Compound Electrophile (alkylating agent) Substrate for C-C/C-X bond formation
Typical Reagents Nucleophiles (amines, thiols, alkoxides) Organometallics (boronic acids), Alkynes, Amines (with Pd catalyst)

| Key Synthetic Utility | Formation of α-functionalized acids | Elaboration of the pyridine core |

Strategies for Regioselective Bromination of Pyridine Acetic Acids

Achieving regioselective bromination of a pre-formed pyridine acetic acid ring is a significant synthetic challenge due to the electronic properties of the pyridine nucleus. The pyridine nitrogen is an electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution (EAS), the typical mechanism for bromination. pearson.com This deactivation is most pronounced at the C-2, C-4, and C-6 positions. Consequently, direct bromination tends to occur, if at all, at the C-3 or C-5 position.

Directing Effects of Substituents: The regiochemical outcome of bromination is governed by the combined directing effects of the nitrogen atom and the acetic acid side chain, as well as any other substituents present on the ring. pearson.commsu.edu

Deactivating Groups: The pyridine nitrogen and the carboxylic acid group both deactivate the ring. Electrophilic attack is directed away from the nitrogen, favoring the C-3 and C-5 positions. pearson.com

Activating Groups: The presence of a strong activating group, such as a hydroxyl (-OH) or amino (-NH₂), will dominate the directing effects. These groups are ortho, para-directors and strongly activate the ring, often making bromination facile and sometimes difficult to control, leading to polybromination. msu.eduresearchgate.net For example, a hydroxyl group at C-3 would direct bromination to the C-2 and C-4 positions.

Reagents and Methods:

N-Bromosuccinimide (NBS): NBS is a common and milder alternative to Br₂ for the bromination of aromatic and heteroaromatic rings. organic-chemistry.orgmanac-inc.co.jp The reaction conditions, particularly the solvent, can significantly influence regioselectivity. manac-inc.co.jp For activated pyridines (e.g., aminopyridines), NBS can provide monobrominated products in high yield. researchgate.net For deactivated rings, harsher conditions, such as using sulfuric acid as a solvent, may be required to force the reaction. manac-inc.co.jp

Hell-Volhard-Zelinskii (HVZ) Reaction: This method is not for ring bromination but is the primary strategy for introducing a bromine at the alpha-position of the acetic acid side chain. The reaction involves treating the carboxylic acid with Br₂ and a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds through the formation of an acid bromide enol, which is the species that undergoes electrophilic attack by bromine. libretexts.orgpressbooks.pub

Decarboxylative Bromination (Hunsdiecker Reaction): An alternative strategy involves the bromodecarboxylation of a pyridinedicarboxylic acid. In this reaction, a silver salt of a carboxylic acid is treated with bromine. While generally more effective for aliphatic acids, it has been applied to pyridinecarboxylic acids, although yields can be low. This method allows for the introduction of a bromine atom at the position previously occupied by a carboxyl group.

The choice of strategy depends on the desired isomer. For ring bromination, one must carefully consider the existing substituents and choose the appropriate brominating agent and conditions. For alpha-bromination, the HVZ reaction is the standard method.

Future Directions in the Academic Research of Bromo Pyridin 2 Yl Acetic Acid

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry and process sustainability. For bromo(pyridin-2-yl)acetic acid and its derivatives, research is anticipated to move beyond traditional batch methods towards more efficient and environmentally benign synthetic strategies.

One promising avenue is the adoption of continuous flow chemistry . This technology offers superior heat and mass transfer, precise control over reaction parameters, and the potential for automated, multi-step syntheses without the need for isolating intermediates. nih.govnih.gov The synthesis of related heterocyclic carboxylic acids, such as imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid, has already demonstrated the advantages of flow processes, including reduced reaction times and improved yields. nih.govnih.gov Future work will likely focus on adapting and optimizing flow methodologies for the specific synthesis of this compound, potentially from readily available pyridine (B92270) feedstocks. This could involve the development of integrated flow systems that combine bromination, carboxylation, and purification steps into a single, streamlined process.

Furthermore, there is a growing emphasis on developing metal-free catalytic systems and utilizing biomass-derived starting materials . acsgcipr.org Research into the metabolic engineering of microorganisms to produce pyridine dicarboxylic acids from lignin (B12514952) showcases a long-term vision for sourcing key chemical scaffolds from renewable feedstocks. acsgcipr.org While direct biosynthesis of this compound may be a distant goal, the principles of biocatalysis and the use of greener reagents and solvents will undoubtedly shape its future production. rasayanjournal.co.in This includes exploring enzymatic transformations and avoiding hazardous reagents and solvents, aligning with the core tenets of sustainable chemistry. rasayanjournal.co.inmdpi.comnih.gov

Exploration of Unprecedented Organic Transformations

The unique electronic and steric properties of this compound make it a fertile ground for discovering and developing novel organic reactions. Future research is expected to unlock unprecedented transformations by leveraging its inherent reactivity.

A key area of exploration lies in the catalytic C–H activation of the pyridine ring. rsc.orgrsc.orgbeilstein-journals.orgrutgers.edumdpi.com While C–H activation of simpler pyridines is an active field of research, its application to more complex substrates like this compound opens up new possibilities for direct and efficient functionalization. rsc.orgrsc.orgbeilstein-journals.orgrutgers.edumdpi.com Future studies could investigate palladium, rhodium, or copper-catalyzed reactions to introduce new substituents at specific positions on the pyridine ring, bypassing the need for pre-functionalized starting materials. The carboxylate group itself could act as an internal directing group, facilitating regioselective transformations.

Another exciting frontier is the development of novel dearomatization reactions . While the dearomative difluoromethylation of N-heterocycles has been demonstrated with related bromo(difluoro)acetic acid, similar transformations with this compound could lead to the synthesis of highly functionalized, three-dimensional piperidine (B6355638) derivatives. acs.org Such reactions would provide rapid access to complex scaffolds with potential applications in medicinal chemistry.

The interplay between the bromine atom and the acetic acid side chain could also be exploited for unprecedented cascade reactions . For instance, a reaction sequence could be designed where the initial transformation at the carboxylic acid or the bromine atom triggers a subsequent cyclization or rearrangement involving the pyridine ring. The development of such tandem processes would be highly valuable for rapidly building molecular complexity from a relatively simple starting material.

Advanced Stereoselective Methodologies for Complex Chiral Targets

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. Future research on this compound will undoubtedly focus on developing advanced stereoselective methodologies to access complex chiral molecules.

A significant breakthrough in this area is the use of pyridylacetic acids as pronucleophiles in asymmetric decarboxylative additions . rsc.orgrsc.org This strategy, which utilizes a chiral aminocatalyst, allows for the enantioselective introduction of the pyridyl moiety into a target molecule. rsc.orgrsc.org Future work will likely expand the scope of this reaction to include a wider range of electrophiles and explore different chiral catalysts to achieve even higher levels of stereocontrol. The bromo-substituent on the pyridine ring offers a handle for further synthetic manipulations, making the resulting chiral products highly valuable building blocks.

Furthermore, the development of methods for the asymmetric functionalization of the acetic acid side chain is a key research direction. This could involve the use of chiral auxiliaries or the development of catalytic enantioselective enolate chemistry. For example, the stereoselective alkylation of the enolate derived from an ester of this compound could provide access to a variety of chiral α-substituted pyridines. lmaleidykla.lt

The synthesis of chiral ligands derived from this compound for use in asymmetric catalysis is another promising area. researchgate.netscispace.com The pyridyl nitrogen and the carboxylate oxygen can act as a bidentate ligand for a metal center, and the incorporation of a chiral element into the ligand backbone could lead to highly effective catalysts for a variety of asymmetric transformations.

Interdisciplinary Research with Materials Science and Advanced Chemical Systems

The unique structural and electronic properties of this compound make it an attractive candidate for incorporation into advanced materials and chemical systems. Future interdisciplinary research is expected to bridge the gap between organic synthesis and materials science.

One area of significant potential is the use of this compound and its derivatives as building blocks for metal-organic frameworks (MOFs) . The pyridyl nitrogen and the carboxylate group are ideal coordinating moieties for metal ions, and the bromo-substituent provides a site for post-synthetic modification. This could allow for the design of MOFs with tailored properties, such as specific pore sizes, catalytic activity, or sensing capabilities.

In the realm of polymer chemistry , this compound can be used as a functional monomer or as a modifying agent for existing polymers. For example, the acetic acid functionalized poly(4-vinylpyridinium) salt has been shown to act as a heterogeneous catalyst. researchgate.net Future research could explore the polymerization of vinyl-substituted derivatives of this compound to create novel polymers with interesting electronic or optical properties. The bromine atom could also be used to graft the molecule onto polymer backbones through techniques like atom transfer radical polymerization (ATRP).

The principles of supramolecular chemistry can also be applied to this compound to create self-assembling systems. The combination of the aromatic pyridine ring, which can participate in π-π stacking interactions, and the carboxylic acid, which can form hydrogen bonds, could lead to the formation of well-ordered supramolecular structures such as gels, liquid crystals, or nanotubes.

Strategic Application in the Synthesis of Complex Natural Products and Designed Molecules

This compound is a versatile building block that is expected to play an increasingly important role in the synthesis of complex and biologically active molecules, including natural products and rationally designed therapeutic agents. nih.govopenmedicinalchemistryjournal.com

The bromine atom serves as a key functional handle for cross-coupling reactions , such as Suzuki, Stille, or Buchwald-Hartwig couplings. smolecule.com This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups at a specific position on the pyridine ring. This strategy has already been employed in the synthesis of various biologically active compounds and is expected to be a cornerstone of future synthetic efforts. semanticscholar.org

The entire bromo(pyridin-2-yl)acetyl moiety can be incorporated into larger molecules as a linker or scaffold element . Its rigid structure and defined geometry can be used to control the spatial arrangement of different functional groups within a molecule. This is particularly relevant in the design of inhibitors for protein-protein interactions or in the development of probes for chemical biology. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bromo(pyridin-2-yl)acetic acid, and how can reaction conditions be tailored to minimize side products?

  • Methodology : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromoacetic acid derivatives react with pyridinylpiperazine under alkaline ethanol reflux (e.g., using KOH as a base), yielding the target compound with ~74% efficiency . Key variables include reaction time (10–12 hours), solvent polarity, and stoichiometric ratios. Bromination in acetic acid at controlled temperatures (5–25°C) reduces di-brominated byproducts, as seen in analogous pyridinyl acetic acid derivatives .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL or OLEX2 provides precise bond lengths, angles, and torsion angles. For example, in related pyridinyl-acetic acid complexes, SXRD confirmed ligand coordination modes and stereoelectronic effects on metal-binding sites . Refinement protocols (e.g., SHELX iterative cycles) are critical for resolving disorder in bromine-substituted aromatic systems .

Q. What analytical techniques are most effective for characterizing this compound intermediates?

  • Methodology :

  • IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and pyridinyl C–N vibrations (~1600 cm⁻¹) .
  • Elemental Analysis : Validates purity (>95%) by matching experimental vs. theoretical C, H, N, Br percentages .
  • HPLC-MS : Detects trace impurities (e.g., unreacted bromoacetic acid) with reverse-phase C18 columns and ESI+ ionization .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine substituent influence the reactivity of this compound in metal coordination chemistry?

  • Methodology : Bromine’s electron-withdrawing effect enhances ligand acidity, facilitating deprotonation and metal chelation. In transition metal complexes (e.g., Cu(II) or Co(II)), bromine’s steric bulk directs coordination geometry, as shown by distorted octahedral vs. square-planar structures in analogous pyridinyl-acetic acid complexes . DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict binding affinities .

Q. What strategies mitigate contradictory data in bromination reactions of pyridinyl acetic acid derivatives?

  • Methodology : Contradictions in bromination regioselectivity (e.g., mono- vs. di-substitution) arise from solvent polarity, acid catalysis, and bromine excess. For example:

  • In acetic acid with HBr, bromination at the pyridine’s α-position dominates due to electrophilic aromatic substitution .
  • Buffered acetic acid (pH 4–5) suppresses di-bromination by limiting Br₂ dissociation into HBr/Br⁻ . Kinetic studies (e.g., UV-Vis monitoring) can optimize time and temperature to favor mono-brominated products .

Q. How can molecular docking predict the bioactivity of this compound derivatives as enzyme inhibitors?

  • Methodology : Docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., MAO-B) reveal binding modes. For a related pyridinyl-acetic acid complex, docking identified hydrogen bonds between the carboxylic acid group and Tyr398/Tyr435 residues, correlating with IC₅₀ values of 6.5 μM . MD simulations (100 ns) assess stability of ligand-enzyme complexes under physiological conditions .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize ethanol/KOH reflux for high yields and purity .
  • Byproduct Management : Use HPLC-MS for real-time monitoring of bromination side products .
  • Computational Validation : Pair crystallography with DFT to rationalize structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.